molecular formula C14H16BrClN2O B8503736 N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride

N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride

Cat. No. B8503736
M. Wt: 343.64 g/mol
InChI Key: POCICHKMHNYWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C14H16BrClN2O and its molecular weight is 343.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16BrClN2O

Molecular Weight

343.64 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C14H15BrN2O.ClH/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11;/h2-9H,10,16H2,1H3;1H

InChI Key

POCICHKMHNYWIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)N.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxyphenylhydrazine hydrochloride (459 g, 2.63 mol), p-bromobenzyl bromide (715 g, 2.86 mol) and milled potassium carbonate (771 g, 5.58 mol) was suspended in 2 L DMF at 0° C. with overhead stirring. The ice bath was removed and the mixture was stirred for 4 h, then diluted with 15 L of ice water. The mixture was stirred vigourously for 1 h, then the aqueous layer was decanted from the gummy solid. The solid was washed with 2×4 L of water, then was dissolved in 2.5 L toluene and dried over Na2SO4. The mixture was filtered, and the filtrate was cooled in an ice bath and treated with a stream of HCl gas for 1 h with vigourous stirring. The precipitate was filtered and-washed with 3×0.5 L of cold toluene and dried under a stream of nitrogen to give 682 g of the title compound.
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
715 g
Type
reactant
Reaction Step One
Quantity
771 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methoxyphenylhydrazine hydrochloride is reacted with 4-bromobenzyl bromide in the presence of a base to provide N-(4-bromo-benzyl)-N-(4-methoxy-phenyl)-hydrazine hydrochloride. N-(4-bromo-benzyl)-N-(4-methoxy-phenyl)-hydrazine hydrochloride is reacted with 5-tert-butylsulfanyl-2,2-dimethyl-4-oxo-pentanoic acid alkyl esters of structure 2-4 (where R1 is C1-C6 alkyl) to provide 3-[1-(4-bromo-benzyl)-3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl]-2,2-dimethyl-propionic acid alkyl esters of structure 3-1. In one aspect, R1 is selected from methyl, ethyl, propyl, isopropyl, and butyl. In another aspect, R1 is methyl or ethyl. In another aspect, R1 is ethyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Methoxyphenylhydrazine hydrochloride (1.0 eq) was added to a reaction flask containing toluene (16.5-fold, V/W of starting material) under N2. 4-Bromobenzyl bromide (1.05 eq) and triethylamine (2.1 eq) were added, and the mixture was heated to 100-105° C. and stirred for 3 hours. The reaction was then cooled to room temperature and checked by analytical thin layer chromatography (tlc) for completion. Since no starting material was seen by tlc analysis, the reaction was diluted with ethyl acetate (10.0-fold, V/W of starting material) and agitated for 1.5 hours. The mixture was filtered to collect the solid product, which was subsequently washed with toluene and dried under vacuum at 60-65° C. Ethyl acetate (10.0-fold, V/W of starting material) was then added to the product and the mixture was agitated well. The pH of the solution was adjusted to pH 2 with saturated hydrochloric acid/ethyl acetate solution and further agitated for 1 hour. The solid was then collected by filtration, washed with cold ethyl acetate, and air dried. The product was taken on to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Methoxyphenyl hydrazine hydrochloride (1.0 eq) was added to a reaction flask containing of toluene (16 eq.; V/W of starting material) under nitrogen. To this reaction flask was added 4-bromo-benzylbromide (1.05 eq) and Et3N (2.1 eq). The reaction mixture was heated to about 100-105° C. and stirred for about 3 hours after which the reaction flask was cooled to room temperature. Ethyl acetate (10.0-fold, V/W of starting material) was added to the reaction flask and agitated for about 1.5 hours. The reaction mixture was filtered to collect the solid which was subsequently washed with toluene and dried in vacuo. Ethyl acetate was then added and the solution was agitated. The pH of the mixture was adjusted to a pH of 2 with saturated HO/Ethyl acetate solution and further agitated for 1 hour. The solid was then collected and washed with ethyl acetate and then air dried. The product was taken on to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.